molecular formula C16H22ClN2+ B11750903 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

Cat. No.: B11750903
M. Wt: 277.81 g/mol
InChI Key: MGRXVBDGMWYLFE-UHFFFAOYSA-M
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Description

1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride is a quaternary ammonium compound with a unique structure that includes two pyridinium rings connected by a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride typically involves the quaternization of 4,4’-bipyridine with propyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

4,4’-Bipyridine+2Propyl HalideThis compound\text{4,4'-Bipyridine} + 2 \text{Propyl Halide} \rightarrow \text{this compound} 4,4’-Bipyridine+2Propyl Halide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles replace the propyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced pyridine derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of polymers and as an additive in electrochemical devices.

Mechanism of Action

The mechanism of action of 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites, thereby blocking substrate access.

Comparison with Similar Compounds

  • 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
  • 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride

Comparison: 1-Propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride is unique due to its chloride counterion, which influences its solubility and reactivity compared to its diiodide and dichloride counterparts. The chloride form is more soluble in water, making it more suitable for biological applications.

Properties

Molecular Formula

C16H22ClN2+

Molecular Weight

277.81 g/mol

IUPAC Name

1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

InChI

InChI=1S/C16H22N2.ClH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;/h5-8,11-14H,3-4,9-10H2,1-2H3;1H/q+2;/p-1

InChI Key

MGRXVBDGMWYLFE-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Cl-]

Origin of Product

United States

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